Bitertanol

Übersicht

Beschreibung

Bitertanol is a systemic fungicide belonging to the triazole class of compounds. It is widely used in agriculture to control a variety of fungal diseases in crops such as fruits, vegetables, and cereals. The chemical formula of this compound is C₂₀H₂₃N₃O₂, and it is known for its low solubility, semi-volatility, and moderate risk of bioaccumulation .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Bitertanol wird durch einen mehrstufigen Prozess synthetisiert, der die Reaktion von 1,1-Dimethylethyl-1H-1,2,4-triazol-1-ethanol mit 4-Biphenylyloxy beinhaltet. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Lösungsmitteln wie Methylenchlorid und Katalysatoren, um die Reaktion zu erleichtern .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound umfasst die großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess umfasst die Anwendung fortschrittlicher Techniken wie Hochleistungsflüssigchromatographie (HPLC) und Gaschromatographie-Massenspektrometrie (GC-MS) zur Qualitätskontrolle .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Bitertanol unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann zu entsprechenden Oxiden oxidiert werden.

Reduktion: Reduktionsreaktionen können this compound in seine reduzierten Formen umwandeln.

Substitution: Substitutionsreaktionen beinhalten das Ersetzen einer funktionellen Gruppe durch eine andere.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid werden verwendet.

Substitution: Reagenzien wie Halogene und Alkylierungsmittel werden eingesetzt.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von this compound, die unterschiedliche biologische Aktivitäten und Eigenschaften haben können .

Wissenschaftliche Forschungsanwendungen

Bitertanol is a chiral triazole fungicide employed to prevent and treat fungal diseases in crops . Research on this compound has been conducted to understand its stereoselective behavior, toxicity, and degradation .

Stereoisomers of this compound

This compound has four stereoisomers: (1S,2R), (1R,2S), (1R,2R), and (1S,2S) . Studies indicate that (1S,2R)-bitertanol is the most effective stereoisomer, exhibiting significantly higher bioactivity compared to the others against various pathogenic fungi .

Bioactivity

(1S,2R)-bitertanol has shown 4.3 to 314.7 times more potent bioactivity than other stereoisomers against eight target pathogenic fungi . It also inhibits Botrytis cinerea spore germination 10.2 times more effectively than (1R,2S)-bitertanol .

Toxicity

(1S,2S)-bitertanol is reported to be 1.6 to 2.7 times more toxic to Chlorella pyrenoidosa than (1R,2R)-bitertanol .

Degradation

The half-lives of the stereoisomers (1R,2S), (1S,2R), (1R,2R), and (1S,2S)-bitertanol in tomato crops are 3.7, 4.1, 4.1, and 4.8 days, respectively . In soil, the half-lives of the four this compound stereoisomers range from 9.1 to 86.6 days under different conditions .

Environmental Behavior

This compound's stereoisomers degrade at different rates in soil, with (1S,2R)-bitertanol and (1R,2S)-bitertanol showing faster degradation rates .

Biological Effects

This compound stereoisomers exhibit stereoselective antagonistic effects on the estrogen receptor (ER). Additionally, (1S,2R)-bitertanol and (1R,2S)-bitertanol have antagonistic effects on the thyroid hormone receptor (TR) .

Molecular Docking

Molecular docking studies have confirmed that (1S,2R)-bitertanol has the shortest binding distances and lowest energies with cytochrome P450 enzymes (CYPs) . The distances from the nitrogen atom in the heterocycle of (1S,2R)-, (1R,2S)-, (1R,2R)-, and (1S,2S)-bitertanol to the central Fe + atoms in the ferriporphyrin were 2.5, 3.8, 2.6, and 3.8 Å, respectively .

Agrochemical uses

Wirkmechanismus

Bitertanol exerts its effects by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes. This inhibition disrupts the integrity of the cell membrane, leading to cell death. The molecular targets include enzymes involved in the ergosterol biosynthesis pathway, such as lanosterol 14α-demethylase .

Vergleich Mit ähnlichen Verbindungen

- Triadimefon

- Propiconazole

- Tebuconazole

Comparison: Bitertanol is unique due to its specific molecular structure, which provides a broad spectrum of activity against various fungal pathogens. Compared to similar compounds, this compound has a lower risk of resistance development and a more favorable environmental profile .

Biologische Aktivität

Bitertanol is a chiral triazole fungicide widely utilized in agriculture for the control of fungal diseases in various crops. Its biological activity, toxicity, and metabolic pathways have been subjects of extensive research. This article synthesizes findings from multiple studies to provide a comprehensive overview of this compound's biological activity, including its pharmacokinetics, metabolism, stereoselective bioactivity, and toxicity.

Pharmacokinetics and Metabolism

This compound exhibits a low acute toxicity profile in mammals, with LD50 values ranging from 4000 to 5000 mg/kg in rats, mice, and dogs . Following oral administration, this compound's absorption follows first-order kinetics at lower doses (100 mg/kg) but shows saturation at higher doses (1000 mg/kg) .

Metabolic Pathways

The metabolism of this compound has been extensively characterized. In studies involving rats, it was found that the compound is rapidly metabolized and eliminated. A total of fourteen metabolites were identified, with para-hydroxythis compound being the primary metabolite in both liver and kidney tissues . The metabolic degradation occurs swiftly; within 8 hours post-administration, the concentration of this compound in the liver declines significantly .

Table 1: Summary of Metabolites Identified in Rat Studies

| Metabolite | Concentration (% of total radiolabel) | Tissue |

|---|---|---|

| Para-hydroxythis compound | 30-50% | Liver |

| Para-hydroxythis compound acid | Minor | Liver |

| Para-hydroxythis compound alcohol | Minor | Liver |

| This compound acid | Minor | Liver |

Stereoselective Bioactivity

Research has revealed significant differences in bioactivity among the stereoisomers of this compound. The (1S,2R)-bitertanol stereoisomer demonstrated the highest efficacy against various pathogenic fungi, exhibiting bioactivity 4.3 to 314.7 times greater than its counterparts . For instance, it showed a 10.2-fold increase in inhibition of Botrytis cinerea spore germination compared to (1R,2S)-bitertanol .

Table 2: Comparative Bioactivity of this compound Stereoisomers

| Stereoisomer | Bioactivity (relative potency) | Inhibition of B. cinerea spore germination |

|---|---|---|

| (1S,2R) | Highest (4.3-314.7 times) | 10.2 times more than (1R,2S) |

| (1R,2S) | Moderate | Baseline |

| (1R,2R) | Lower | Lower than (1S,2R) |

| (1S,2S) | Variable | Variable |

Toxicity Studies

Toxicological evaluations indicate that this compound's effects are dose-dependent. In a study involving Wistar rats exposed to varying concentrations over three months, significant adverse effects were noted at higher doses (2400 ppm), including reduced body weight and altered blood parameters . The no-observed-adverse-effect level (NOAEL) was established at 100 ppm .

Moreover, studies on avian species revealed that this compound is rapidly metabolized and excreted. In laying hens administered with a single oral dose, approximately 98% was eliminated via excreta within four days .

Case Studies and Environmental Impact

This compound's environmental persistence and degradation have also been examined. In rotational crop studies, its metabolism was analyzed across different crops such as wheat and kale. Results indicated that this compound residues significantly decreased over time in soil previously treated with this fungicide .

Eigenschaften

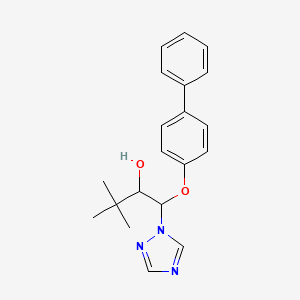

IUPAC Name |

3,3-dimethyl-1-(4-phenylphenoxy)-1-(1,2,4-triazol-1-yl)butan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O2/c1-20(2,3)18(24)19(23-14-21-13-22-23)25-17-11-9-16(10-12-17)15-7-5-4-6-8-15/h4-14,18-19,24H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGPIBGGRCVEHQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(N1C=NC=N1)OC2=CC=C(C=C2)C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2037502 | |

| Record name | Bitertanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2037502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless solid; [Merck Index] Colorless crystalline solid with an aromatic odor; [AccuStandard MSDS] | |

| Record name | Bitertanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9434 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.0000075 [mmHg] | |

| Record name | Bitertanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9434 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

55179-31-2 | |

| Record name | Bitertanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55179-31-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bitertanol [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055179312 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bitertanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2037502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | β-([1,1'-biphenyl]-4-yloxy)-α-tert-butyl-1H-1,2,4-triazol-1-ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.084 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.